
(R)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with significant interest in various scientific fields. This compound features a bromine and chlorine substituted phenyl ring, a methylamino group, and an ethan-1-OL moiety. Its unique structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the 3-bromo-4-chlorophenyl precursor.
Chiral Synthesis: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired ®-enantiomer is obtained.
Amination: The methylamino group is introduced through a nucleophilic substitution reaction.
Hydroxylation: The ethan-1-OL moiety is introduced through a hydroxylation reaction, often using a strong oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL involves large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the halogen substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehalogenated compounds.
Substitution Products: Compounds with various functional groups replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound is used to study the effects of halogenated phenyl rings on biological activity. It serves as a model compound for understanding the interactions between halogenated aromatic compounds and biological systems.
Medicine
In medicine, ®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can form halogen bonds with biological molecules, influencing their activity. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound, with different stereochemistry.
2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL: The racemic mixture of both enantiomers.
2-(3-Bromo-4-chlorophenyl)-2-aminoethanol: A similar compound lacking the methyl group on the amino moiety.
Uniqueness
®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer or racemic mixture. The presence of both bromine and chlorine substituents also distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(2R)-2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |
InChI Key |
PSGHEQZMMIPKQV-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](CO)C1=CC(=C(C=C1)Cl)Br |
Canonical SMILES |
CNC(CO)C1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13045669.png)
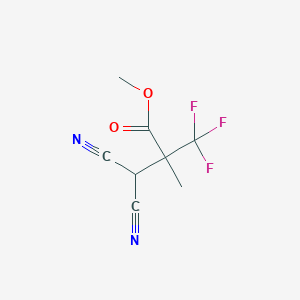
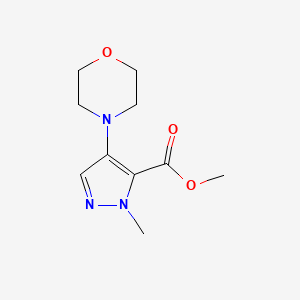
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)
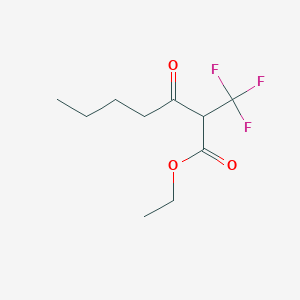
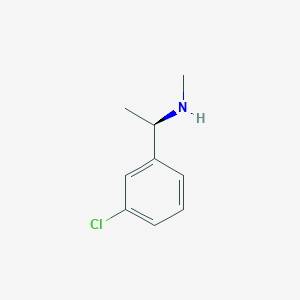
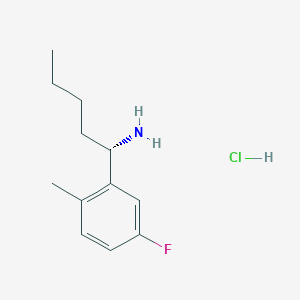

![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
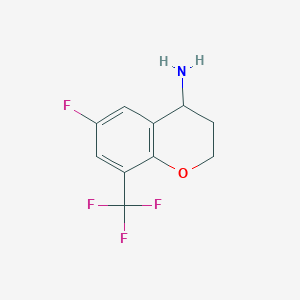
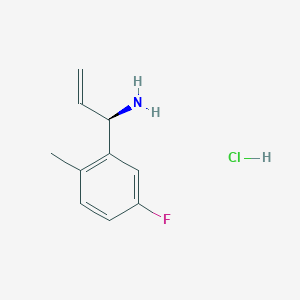

![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)
